1-Bromo-4-(2,2-difluoroethoxy)-2,5-difluorobenzene
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Overview
Description
1-Bromo-4-(2,2-difluoroethoxy)-2,5-difluorobenzene is an organic compound with the molecular formula C8H5BrF4O. It is a brominated aromatic compound that features both bromine and fluorine substituents on a benzene ring, along with an ethoxy group containing two fluorine atoms. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(2,2-difluoroethoxy)-2,5-difluorobenzene typically involves the bromination of a difluorobenzene derivative followed by the introduction of the difluoroethoxy group. One common method includes:
Bromination: Starting with 2,5-difluorobenzene, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 1-bromo-2,5-difluorobenzene.
Ethoxylation: The brominated intermediate is then reacted with 2,2-difluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to introduce the difluoroethoxy group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2,2-difluoroethoxy)-2,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.
Oxidation and Reduction: Formation of corresponding alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
1-Bromo-4-(2,2-difluoroethoxy)-2,5-difluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of fluorinated drugs with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2-difluoroethoxy)-2,5-difluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
1-Bromo-2,5-difluorobenzene: Lacks the difluoroethoxy group, making it less versatile in certain synthetic applications.
4-Bromo-2,2-difluoroethoxybenzene: Similar structure but without the additional fluorine atoms on the benzene ring, affecting its reactivity and properties.
1-Bromo-4-ethoxy-2,5-difluorobenzene: Contains an ethoxy group instead of a difluoroethoxy group, influencing its chemical behavior and applications.
Uniqueness: 1-Bromo-4-(2,2-difluoroethoxy)-2,5-difluorobenzene is unique due to the presence of both bromine and multiple fluorine atoms, along with the difluoroethoxy group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic and industrial processes.
Properties
IUPAC Name |
1-bromo-4-(2,2-difluoroethoxy)-2,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2,8H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSAFLDPJVAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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